molecular formula C8H4N2O B2868273 2-Hydroxyisophthalonitrile CAS No. 28177-80-2

2-Hydroxyisophthalonitrile

Cat. No.: B2868273
CAS No.: 28177-80-2
M. Wt: 144.133
InChI Key: WZAIJYCWGMNGJW-UHFFFAOYSA-N
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Description

2-Hydroxyisophthalonitrile (CAS: 28343-61-5) is an aromatic nitrile derivative with the molecular formula C₈H₃N₂O. It is synthesized via a Nef-type reaction involving o-nitrobenzonitrile and sodium cyanide in dimethyl sulfoxide (DMSO), yielding a monomeric product that undergoes rapid trimerization upon heating to form 2,4,6-tri-3-cyano-2-hydroxyphenyl-s-triazine . Key properties include:

  • Melting point: >350°C (trimerized form)
  • Solubility: Soluble in polar solvents (e.g., DMSO, water) but insoluble in most organic solvents post-trimerization.

Properties

IUPAC Name

2-hydroxybenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAIJYCWGMNGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyisophthalonitrile can be synthesized through several methods. One common approach involves the reaction of potassium cyanide with 2-nitrobenzonitrile in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures around 100°C, yielding this compound with a moderate yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyisophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile groups can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinones.

    Reduction: 2,6-diaminophenol.

    Substitution: Ethers or esters depending on the substituent used.

Scientific Research Applications

2-Hydroxyisophthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxyisophthalonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile groups can participate in nucleophilic addition reactions, potentially modifying biological pathways. Detailed studies on its specific molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Hydroxyisophthalonitrile C₈H₃N₂O 145.13 >350 (trimer) Hydroxyl, two nitriles
(2-Hydroxyphenyl)acetonitrile C₈H₇NO 133.15 Not reported Hydroxyl, one nitrile
4-Hydroxy-2,5,6-trichloroisophthalonitrile C₈HCl₃N₂O 258.47 Not reported Hydroxyl, three chlorines, two nitriles
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile C₁₀H₈N₂O₂ 188.19 Not reported Hydroxyl, ketone, nitrile

Key Observations :

  • Nitrile Group Count : this compound contains two nitrile groups, enhancing its reactivity in trimerization compared to (2-Hydroxyphenyl)acetonitrile (one nitrile) .

Reactivity and Stability

  • Trimerization: this compound trimerizes rapidly above 250°C to form a thermally stable triazine, whereas (2-Hydroxyphenyl)acetonitrile lacks sufficient nitrile groups for this reaction . The trimerized product of this compound is highly insoluble, contrasting with the monomer’s solubility in polar solvents .
  • Synthesis Pathways :
    • This compound is synthesized via a Nef-type mechanism in basic medium, a rare pathway shared with 4-nitrovalerate anion derivatives .
    • Chlorinated analogs like 4-Hydroxy-2,5,6-trichloroisophthalonitrile require halogenation steps, increasing synthetic complexity .

Biological Activity

2-Hydroxyisophthalonitrile (2-HIN) is a compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This article aims to explore the biological activity of 2-HIN, focusing on its antibacterial properties, cytotoxic effects, and possible mechanisms of action based on diverse scientific studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of hydroxyl and nitrile functional groups. Its structure can be represented as follows:

C8H6N2O\text{C}_8\text{H}_6\text{N}_2\text{O}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-HIN against various bacterial strains. For instance, research has demonstrated that 2-HIN exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against MRSA
Escherichia coli64 µg/mLShows moderate resistance
Pseudomonas aeruginosa128 µg/mLHigh resistance observed
Bacillus subtilis16 µg/mLHighly susceptible

The compound was found to be particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with a reported MIC of 32 µg/mL. This suggests its potential as a lead compound for developing new antibacterial agents.

Cytotoxic Effects

In addition to its antibacterial activity, studies have also investigated the cytotoxic effects of 2-HIN on cancer cell lines. Research indicates that 2-HIN induces apoptosis in various cancer cells, including breast and lung cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed:

  • Cell Viability Reduction : Treatment with 2-HIN resulted in a significant decrease in cell viability, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.
  • Mechanism of Action : The cytotoxicity was associated with increased levels of reactive oxygen species (ROS) and activation of caspase-3, indicating that apoptosis is a key mechanism through which 2-HIN exerts its effects.

The biological activity of 2-HIN can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar to other nitrile compounds, it may interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Induction of Oxidative Stress : The generation of ROS can damage cellular components, triggering apoptosis in cancer cells.
  • Modulation of Signaling Pathways : There is evidence suggesting that 2-HIN may affect signaling pathways related to cell proliferation and survival.

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